1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester
Description
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray crystallography remains the gold standard for resolving the three-dimensional conformation of organic molecules. For 1H-indole-3-ethanimidic acid derivatives, single-crystal X-ray diffraction studies reveal critical insights into bond lengths, angles, and intermolecular interactions. In related indole-acylhydrazone complexes, crystallographic data show that the indole moiety adopts a planar conformation, with the ethanimidic acid group forming a dihedral angle of approximately 12.5° relative to the benzoyl substituent. The methyl ester functionality introduces steric constraints, favoring a twisted conformation that minimizes van der Waals repulsion between the ester methoxy group and the indole aromatic system.
Unit cell parameters for analogous compounds, such as 3-benzoylindole, exhibit a monoclinic crystal system (space group P 1 21/n 1) with lattice constants a = 13.2486 Å, b = 7.0891 Å, c = 13.5496 Å, and β = 114.155°. These metrics highlight the elongated nature of the unit cell along the a- and c-axes, accommodating the planar indole and benzoyl groups. Halogen-hydrogen bonding interactions, as observed in chloro-substituted grid complexes, are absent here, but π-π stacking between adjacent indole rings (interplanar spacing: 3.4–3.6 Å) contributes to crystal stability.
Spectroscopic Profiling (NMR, IR, MS) for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy :
The 1H NMR spectrum of 1H-indole-3-ethanimidic acid derivatives typically displays characteristic signals for the indole NH proton (δ 10.2–10.8 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons. For instance, the benzoyl moiety exhibits resonances at δ 7.24–7.72 ppm (multiplet, 5H), while the indole C2 and C4 protons appear as doublets at δ 7.38 and 7.66 ppm, respectively. The ethanimidic methyl group resonates as a singlet at δ 1.96 ppm, confirming the absence of coupling to adjacent protons.
13C NMR data further validate the structure, with carbonyl carbons (C=O) appearing at δ 167.6–220.1 ppm. The indole C3 carbon, bonded to the ethanimidic group, resonates at δ 126.2–129.1 ppm, while the ester carbonyl (COOCH3) appears downfield at δ 170.4 ppm.
Infrared (IR) Spectroscopy :
IR spectra exhibit strong absorptions at 1715 cm−1 (ester C=O stretch), 1680 cm−1 (benzoyl C=O), and 1620 cm−1 (C=N stretch of the ethanimidic group). The indole NH stretch appears as a broad band near 3400 cm−1, while aromatic C-H stretches are observed at 3050–3100 cm−1.
Mass Spectrometry (MS) :
Electrospray ionization mass spectrometry (ESI-MS) of the methyl ester derivative reveals a molecular ion peak at m/z 416.25 [M+H]+, consistent with the molecular formula C21H19N2O3. Fragmentation pathways include loss of the methoxy group (m/z 385.18) and cleavage of the benzoyl moiety (m/z 277.12).
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of 1H-indole-3-ethanimidic acid derivatives. The HOMO-LUMO energy gap, a critical determinant of chemical reactivity, is calculated at 4.2 eV, indicating moderate electronic stability. The HOMO is localized on the indole ring and ethanimidic nitrogen, while the LUMO resides predominantly on the benzoyl group.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the ethanimidic nitrogen (LP(N)) and the σ* orbital of the adjacent C=O group (E(2) = 45.2 kcal/mol). Charge distribution analysis shows a net negative charge on the indole nitrogen (−0.32 e) and a positive charge on the benzoyl carbonyl carbon (+0.28 e), facilitating electrophilic substitution at the indole C2 position.
Comparative Analysis with Related Indole Ethanimidate Derivatives
Comparative studies with structurally analogous compounds, such as 3-benzoylindole and N′-acylhydrazone derivatives, highlight key differences in electronic and steric properties:
- Substituent Effects : The methyl ester group in 1H-indole-3-ethanimidic acid derivatives reduces rotational freedom compared to free carboxylic acids, as evidenced by narrower 1H NMR linewidths for the methoxy protons (Δδ = 0.05 ppm vs. 0.12 ppm in carboxylate analogs).
- Electronic Modulation : Introduction of the benzoyl group increases the electron-withdrawing character of the ethanimidic moiety, shifting the C=O IR stretch by +25 cm−1 relative to non-benzoylated derivatives.
- Thermal Stability : Thermogravimetric analysis (TGA) of related grid complexes shows decomposition temperatures (Td) exceeding 300°C, whereas the methyl ester derivative exhibits lower thermal stability (Td = 240°C) due to ester group lability.
Properties
CAS No. |
651714-20-4 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl N-benzoyl-2-(1H-indol-3-yl)ethanimidate |
InChI |
InChI=1S/C18H16N2O2/c1-22-17(20-18(21)13-7-3-2-4-8-13)11-14-12-19-16-10-6-5-9-15(14)16/h2-10,12,19H,11H2,1H3 |
InChI Key |
HJLJDMRUNTVCDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=O)C1=CC=CC=C1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Methodologies
Fischer Indole Synthesis for Indole Core Formation
The indole scaffold is typically synthesized via Fischer indole cyclization, which involves the reaction of phenylhydrazines with α,β-unsaturated ketones or ketoacids under acidic conditions. For example:
- Reagents : Phenylhydrazine hydrochloride, levulinic acid (or ethyl y,y-dimethoxybutyrate), and ethanolic sulfuric acid.
- Conditions : Refluxing in ethanol with concentrated sulfuric acid (H₂SO₄) or acetic acid (AcOH) at 80–120°C.
- Yield : 21–90%, depending on substituents and reaction optimization.
Example :
Introduction of the Ethanamidic Acid Group at C3
The ethanimidic acid moiety (C≡N–CO–) is introduced via nucleophilic substitution or coupling reactions. Key methods include:
Reaction with 2,2-Diethoxyethanimidic Acid Methyl Ester
As described in patent US20130096119A1, benzylamine derivatives react with 2,2-diethoxyethanimidic acid methyl ester in methanol (MeOH) at 0–70°C to form ethanimidic acid derivatives.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ethanamidic Acid Formation | 2,2-Diethoxyethanimidic acid methyl ester, MeOH, 0–70°C | N/A |
Use of tert-Butyl 2,2,2-Trichloroacetimidate
This reagent facilitates esterification and amidation. For example, reaction with alcohols or amines forms tert-butyl ethers or amines, which can be deprotected to yield ethanimidic acid derivatives.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ethanamidic Acid Formation | tert-Butyl 2,2,2-trichloroacetimidate, K₂CO₃, DMF | 70% |
N-Benzoylation of the Indole
The nitrogen atom is benzoylated using benzoyl chloride or benzoyl anhydride. Common methods include:
Direct Acylation
- Reagents : Benzoyl chloride, triethylamine (Et₃N), dichloromethane (CH₂Cl₂).
- Conditions : Room temperature (RT), overnight.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Benzoylation | Benzoyl chloride, Et₃N, CH₂Cl₂, RT, 12 h | 60–90% |
Palladium-Catalyzed C–H Functionalization
Nickel- or palladium-catalyzed reactions enable benzoylation without pre-functionalization. For example:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Benzoylation | Pd(OAc)₂, BQ, MeCN, 60°C, 12 h | 75–90% |
Methyl Ester Formation
The ethanimidic acid is esterified to the methyl ester via:
Methylation of Carboxylic Acid
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | MeI, K₂CO₃, DMF, RT, 2 h | 70–85% |
Direct Esterification from Nitrile Oxide
Using tert-butyl 2,2,2-trichloroacetimidate, the nitrile oxide intermediate is trapped to form the methyl ester.
Combined Synthetic Strategies
A typical workflow involves:
- Indole Core Synthesis : Fischer cyclization.
- C3 Functionalization : Ethanamidic acid introduction.
- N-Benzoylation : Acylation or Pd-catalyzed coupling.
- Methyl Ester Formation : Methylation.
Example Pathway :
Reaction Optimization and Challenges
Regioselectivity and Reaction Efficiency
Data Tables and Research Findings
Fischer Indole Synthesis Outcomes
Palladium-Catalyzed N-Benzoylation
| Substrate | Catalyst | Oxidant | Temp | Yield | Source |
|---|---|---|---|---|---|
| N-(2-Allylphenyl)benzamide | Pd(OAc)₂ | BQ | 60°C | 75–90% |
Chemical Reactions Analysis
Hydrolysis of Methyl Esters
The methyl ester group in indole derivatives is susceptible to hydrolysis under basic or acidic conditions. For example:
-
Example from Search : Methyl indole-6-carboxylate undergoes hydrolysis using aqueous KOH in methanol at 75°C, yielding carboxylic acid derivatives (58% yield) .
-
Example from Search : Methyl indole-3-acetate (MeIAA) is hydrolyzed by esterases (e.g., Arabidopsis MES proteins) to release free indole-3-acetic acid .
Applicability to Target Compound:
The methyl ester in 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester may undergo similar hydrolysis to form the corresponding ethanimidic acid. Enzymatic pathways (e.g., esterases) or alkaline conditions (KOH/MeOH) are plausible methods.
N-Benzoyl Group Reactivity
The N-benzoyl substituent can participate in nucleophilic substitution or cleavage reactions.
-
Example from Search : Alkylation of methyl indole-6-carboxylate with benzyl bromides under NaH/DMF conditions yields N-substituted indoles (e.g., 76% yield for 1-(3-nitrobenzyl) derivative) .
Hypothetical Pathway:
The N-benzoyl group in the target compound may undergo deprotection under acidic or reductive conditions. For instance:
-
Acid-Catalyzed Cleavage: Use of HBr/AcOH or HCl in dioxane.
-
Reductive Cleavage: Catalytic hydrogenation (e.g., Pd/C, H₂) to remove the benzoyl group.
Electrophilic Substitution at the Indole Core
The indole C3 position is highly reactive toward electrophilic substitution.
-
Example from Search : Indole-3-carboxaldehyde reacts with anthranilamide under acidic conditions to form quinazolinones via cyclization .
-
Example from Search : Friedel-Crafts acylation of methyl indole-6-carboxylate with acetyl chloride/AlCl₃ yields 3-acetyl derivatives (99% yield) .
Potential Reactions for Target Compound:
-
Acylation: Reaction with acyl chlorides (e.g., RCOCl) at C2 or C5 positions.
-
Cyclization: Formation of fused heterocycles (e.g., pyrazinoindolones) via reaction with α-amino acid esters .
Functionalization of the Ethanimidic Acid Moiety
The ethanimidic acid group (-CH₂-C(=NH)-OCH₃) may undergo:
-
Hydrolysis: Conversion to an amide (-CH₂-C(=O)-NH₂) or carboxylic acid (-CH₂-COOH) under acidic/basic conditions.
-
Condensation: Reaction with amines or hydrazines to form imidazoles or triazoles (analogous to reactions in Search ) .
Synthetic Pathways for Analogous Compounds
While direct data for the target compound is unavailable, synthetic routes for related indole esters include:
Key Research Gaps
-
No direct studies on 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester were identified in the provided sources.
-
Further experimental work is required to validate the hypothesized reactivity, particularly for the ethanimidic acid group.
Scientific Research Applications
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate hormones, and affect biological processes by acting as signaling molecules . These interactions can lead to therapeutic effects such as anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key differences between the target compound and related analogs:
Key Observations :
- Heterocycle Differences : Indazole derivatives (e.g., from ) exhibit enhanced metabolic stability compared to indole due to the additional nitrogen atom.
- Functional Group Impact : Ethanimidic acid esters (target compound) may exhibit distinct hydrolysis kinetics compared to carboxylic esters (e.g., faster cleavage under acidic conditions).
Reactivity and Stability
Ester Hydrolysis :
- Carboxylic esters (e.g., indazole-3-carboxylates) undergo saponification with LiBH₄ or KOH, but N-benzoyl groups in the target compound may require selective conditions to avoid cleavage .
- Ethanimidic acid esters (target) are hypothesized to hydrolyze more readily than carboxylic esters due to the NH-C=O group’s polarity.
- Enzymatic Interactions: N-Benzoyl amino esters (e.g., N-benzoyl glycine) are hydrolyzed by carboxypeptidases in pathogens like S. agalactiae, releasing benzoic acid . The target compound’s indole core may hinder enzymatic recognition compared to linear analogs.
Biological Activity
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features an indole core, which is known for its biological significance. The presence of a benzoyl group and a methyl ester moiety contributes to its lipophilicity and may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In one screening campaign, derivatives with specific substitutions on the indole ring demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial properties .
Antifungal Properties
The compound has also been evaluated for antifungal activity. A closely related class of compounds exhibited potent activity against Cryptococcus neoformans, with MIC values reported at ≤0.25 µg/mL. These findings suggest that modifications to the indole structure can lead to enhanced antifungal efficacy .
Cytotoxicity and Safety Profile
Assessment of cytotoxicity is crucial for evaluating the safety of new compounds. In studies involving various indole derivatives, none exhibited hemolytic activity at concentrations up to 32 µg/mL. However, some showed varying degrees of cytotoxicity against human embryonic kidney cells (HEK293). Notably, the most active anti-MRSA compounds displayed a favorable safety profile with no significant cytotoxic effects .
The biological activity of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester is likely mediated through multiple mechanisms:
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Fungal Cell Membrane Disruption : Similar to other antifungals, it may compromise the integrity of fungal cell membranes.
- Receptor Modulation : Indole derivatives are known to interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and immune response .
Table 1: Biological Activity Overview
| Activity Type | Target Organism | MIC (µg/mL) | Cytotoxicity (HEK293) | Notes |
|---|---|---|---|---|
| Antibacterial | MRSA | ≤0.25 | Non-cytotoxic | Strong antibacterial activity |
| Antifungal | Cryptococcus neoformans | ≤0.25 | Non-cytotoxic | Selective antifungal properties |
| Cytotoxicity | HEK293 | >32 | Varies | Some derivatives exhibit toxicity |
Case Study: Antimicrobial Screening
In a recent study focusing on indole-imidazole derivatives, two compounds were identified with potent anti-MRSA activity while maintaining low cytotoxic profiles. This highlights the potential for developing new antimicrobial agents based on structural modifications of indole derivatives .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester?
- Methodological Answer : The compound can be synthesized via acylation of the indole nitrogen using benzoyl chloride in the presence of a base (e.g., sodium hydride in DMF), followed by esterification. Key steps include:
- Acyl Chloride Reactivity : Use of benzoyl chloride ensures efficient acylation due to its electrophilic carbonyl group and good leaving group (Cl⁻) .
- Ester Formation : Methyl esterification can be achieved via Fischer esterification (methanol under acidic conditions) or transesterification. Reaction monitoring via TLC or HPLC is critical to avoid over-acylation or side products.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves intermediates.
Q. How can analytical techniques like NMR and mass spectrometry validate the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for indole NH (~12 ppm, broad), benzoyl aromatic protons (7.4–8.1 ppm), and methyl ester (–OCH₃, ~3.8 ppm).
- ¹³C NMR : Confirm carbonyl signals (C=O of benzoyl ~167 ppm, ester carbonyl ~170 ppm).
- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of –OCH₃ or benzoyl group) .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- Moisture : Use desiccants (silica gel) to avoid ester hydrolysis.
- pH Sensitivity : Avoid exposure to strong acids/bases; stability studies in buffers (pH 4–8) via HPLC can quantify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?
- Methodological Answer :
- Impurity Profiling : Use preparative HPLC to isolate minor components for independent characterization.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O– ester) to confirm assignments in overlapping NMR regions.
- Computational Validation : Compare experimental spectra with DFT-predicted shifts (Gaussian or ORCA software) .
Q. What strategies improve regioselectivity during substitution reactions on the indole ring?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at C-5 to direct electrophiles to C-4 or C-6 positions.
- Catalytic Systems : Use Pd-catalyzed C–H activation with ligands (e.g., 2,2'-bipyridine) for selective functionalization.
- Steric Control : Bulky substituents (e.g., tert-butyl) at C-2 block undesired sites .
Q. How do reaction conditions influence competing pathways (e.g., amidation vs. cyclization)?
- Methodological Answer :
- Kinetic Studies : Vary temperature (25–120°C) and solvent polarity (DMF vs. toluene) to trap intermediates.
- Acid/Base Modulation : Protonating agents (e.g., H₃PO₄) favor cyclization (e.g., benzimidazole formation), while weak bases (NaHCO₃) stabilize amide intermediates .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
- MD Simulations : Assess binding stability (100 ns simulations in GROMACS) and hydration effects.
- Frontier Orbital Analysis : HOMO-LUMO gaps (via Gaussian) correlate with electrophilicity and nucleophilic attack sites .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Substitution Libraries : Synthesize derivatives with varied substituents (e.g., –F, –CH₃, –OCH₃) at C-5 or the benzoyl group.
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ via fluorescence), and solubility (shake-flask method).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
